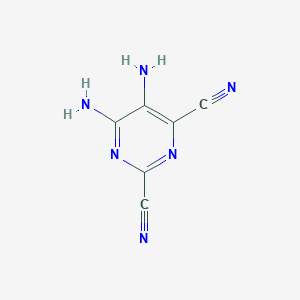![molecular formula C7H7BN2O3 B13118723 (3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
(3-Aminobenzo[d]isoxazol-5-yl)boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Aminobenzo[d]isoxazol-5-yl)boronic acid is a boronic acid derivative that features an isoxazole ring substituted with an amino group at the 3-position and a boronic acid group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminobenzo[d]isoxazol-5-yl)boronic acid typically involves the formation of the isoxazole ring followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring. The amino group can be introduced via nitration followed by reduction, and the boronic acid group can be introduced using a Suzuki-Miyaura coupling reaction.
Industrial Production Methods: Industrial production of (3-Aminobenzo[d]isoxazol-5-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.
Substitution: The boronic acid group can participate in various substitution reactions, including Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
(3-Aminobenzo[d]isoxazol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
Mecanismo De Acción
The mechanism of action of (3-Aminobenzo[d]isoxazol-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The isoxazole ring provides additional stability and specificity in these interactions.
Comparación Con Compuestos Similares
(3-Aminobenzo[d]isoxazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a boronic acid group.
(3-Aminobenzo[d]isoxazol-5-yl)carboxylic acid: Contains a carboxylic acid group instead of a boronic acid group.
(3-Aminobenzo[d]isoxazol-5-yl)chloride: Features a chloride group instead of a boronic acid group.
Uniqueness: (3-Aminobenzo[d]isoxazol-5-yl)boronic acid is unique due to its boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with diols and other nucleophiles, setting it apart from similar compounds with different functional groups.
Propiedades
Fórmula molecular |
C7H7BN2O3 |
|---|---|
Peso molecular |
177.96 g/mol |
Nombre IUPAC |
(3-amino-1,2-benzoxazol-5-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c9-7-5-3-4(8(11)12)1-2-6(5)13-10-7/h1-3,11-12H,(H2,9,10) |
Clave InChI |
JUTXDCJPBLUWRA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)ON=C2N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


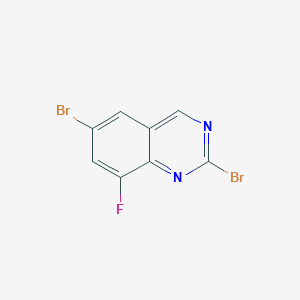
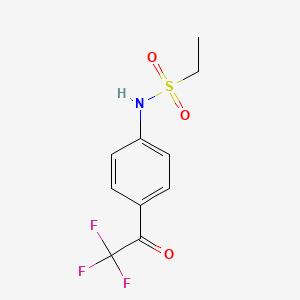

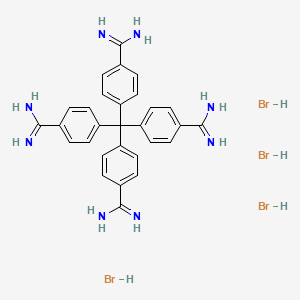
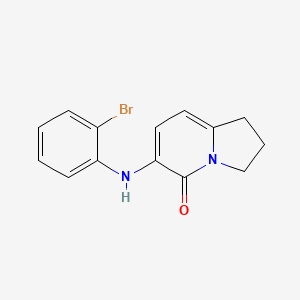

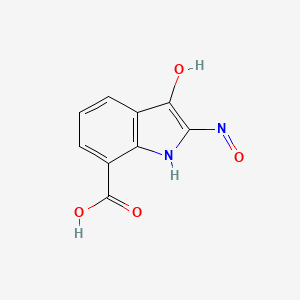

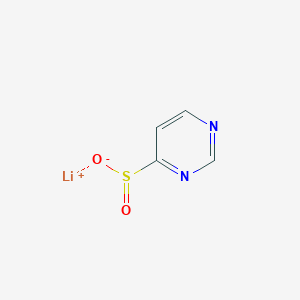
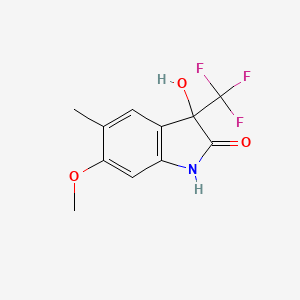
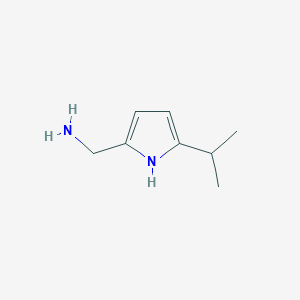
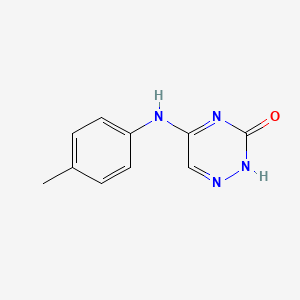
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
